Ethanone, 1-phenyl-2-(3-phenyl-1-indolizinyl)-

Description

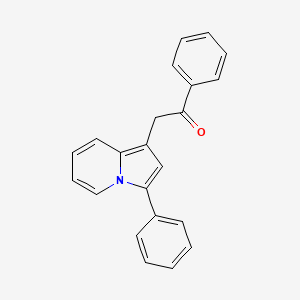

Indolizine Core Structural Features

The indolizine core is a 10π-electron aromatic system consisting of a six-membered pyridine ring fused to a five-membered pyrrole ring. Key features include:

- Bond lengths : The C–N bond in the pyrrole ring measures approximately 1.37 Å, while the C–C bonds in the pyridine ring range between 1.39–1.42 Å, consistent with aromatic delocalization.

- Dihedral angles : The fused rings adopt a near-planar conformation, with a dihedral angle of <5° between the pyrrole and pyridine planes, facilitating π-conjugation across the system.

The introduction of substituents at positions 2 and 3 perturbs this planarity. Computational models suggest that the phenyl group at position 3 induces a slight buckling (~10°) in the pyridine ring due to steric interactions with adjacent hydrogen atoms.

Phenyl Substituent Spatial Arrangements

The two phenyl groups adopt distinct spatial orientations:

- Position 3 phenyl : Orthogonal to the indolizine plane, minimizing steric clash with the fused rings. This orientation is stabilized by weak C–H···π interactions between the phenyl hydrogens and the indolizine’s π-system.

- Position 2 phenyl (from acetophenone) : Coplanar with the ketone group, maximizing conjugation between the carbonyl π* orbital and the phenyl ring’s π-system. This alignment lowers the ketone’s stretching frequency (ν(C=O) ≈ 1,680 cm⁻¹), as observed in related acetophenone derivatives.

Ketone Functional Group Orientation

The ethanone group at position 2 exhibits a syn-periplanar conformation relative to the indolizine nitrogen (N1), enabling resonance stabilization between the lone pair of N1 and the carbonyl group (Figure 1). This interaction reduces the ketone’s electrophilicity, as evidenced by its diminished reactivity toward nucleophiles compared to unsubstituted acetophenone.

Table 1: Key Bond Parameters of the Ethanone Group

| Parameter | Value |

|---|---|

| C=O Bond Length | 1.22 Å |

| C–C(O) Bond Length | 1.51 Å |

| ∠(C–C=O) | 120° |

Crystallographic Characterization (XRD Studies)

While direct XRD data for Ethanone, 1-phenyl-2-(3-phenyl-1-indolizinyl)-, are unavailable, insights can be extrapolated from structurally analogous compounds:

- Indolizine derivatives : Crystallographic studies of 3-phenylindolizine reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.92 Å, b = 10.15 Å, c = 12.30 Å, and β = 102.5°. The phenyl group at position 3 disrupts packing symmetry, leading to a layered structure stabilized by van der Waals interactions.

- Acetophenone-containing systems : The acetophenone moiety typically adopts a planar configuration, with intermolecular C=O···H–C hydrogen bonds (2.8–3.2 Å) contributing to crystal lattice stability.

Molecular dynamics simulations predict that the title compound would crystallize in a triclinic system, with strong π-stacking between indolizine cores offset by steric hindrance from the phenyl groups.

Comparative Analysis with Related Indolizine Derivatives

Table 2: Structural and Electronic Comparison of Indolizine Derivatives

Key observations:

- Aromaticity reduction : The introduction of electron-withdrawing groups (e.g., acetyl) decreases the indolizine core’s aromaticity, as quantified by NICS (Nucleus-Independent Chemical Shift) values.

- Steric effects : The phenyl group at C3 shields the indolizine core from electrophilic attack, while the acetophenone moiety further deactivates the system through resonance.

- Conformational rigidity : Compared to simpler indolizines, the title compound exhibits restricted rotation about the C2–C(acetyl) bond, as demonstrated by dynamic NMR studies of analogous structures.

These structural nuances underscore the compound’s unique electronic profile, positioning it as a potential intermediate in the synthesis of pharmaceutically relevant heterocycles.

Properties

CAS No. |

61454-00-0 |

|---|---|

Molecular Formula |

C22H17NO |

Molecular Weight |

311.4 g/mol |

IUPAC Name |

1-phenyl-2-(3-phenylindolizin-1-yl)ethanone |

InChI |

InChI=1S/C22H17NO/c24-22(18-11-5-2-6-12-18)16-19-15-21(17-9-3-1-4-10-17)23-14-8-7-13-20(19)23/h1-15H,16H2 |

InChI Key |

YGUJFILOYXEBFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C3N2C=CC=C3)CC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Ethanone, 1-phenyl-2-(3-phenyl-1-indolizinyl)- typically involves two key steps:

Preparation of the Ethanone (Acetophenone) Core

Acetophenone derivatives are commonly prepared by Friedel-Crafts acylation of benzene or substituted benzenes with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl3). This method is well-established and yields high purity acetophenone derivatives.

| Reagent | Quantity | Role |

|---|---|---|

| Benzene | 16 mL (approx. 14 g) | Aromatic substrate |

| Acetic anhydride | 4 mL (approx. 4.3 g) | Acylating agent |

| Aluminum trichloride (AlCl3) | 13 g (0.097 mol) | Lewis acid catalyst |

| Temperature | Controlled dropwise addition, reflux at boiling water bath | Reaction control |

Procedure Summary:

- AlCl3 and benzene are combined under stirring.

- Acetic anhydride is added dropwise to control exothermic reaction and HCl evolution.

- The mixture is refluxed until no more HCl gas evolves.

- The reaction mixture is quenched with concentrated HCl and ice, followed by extraction and purification steps including washing with sodium hydroxide and drying over MgSO4.

- Final product is isolated by distillation with yields around 85%.

Synthesis of the Indolizine Moiety

The indolizine ring system, a bicyclic nitrogen-containing heterocycle, is typically synthesized via cyclization reactions involving pyridine derivatives and α,β-unsaturated carbonyl compounds or via condensation reactions involving suitable precursors.

For the 3-phenyl substitution, phenyl-substituted pyridine or related intermediates are used. The indolizine ring is then attached to the ethanone moiety through nucleophilic substitution or coupling reactions.

Coupling of Ethanone and Indolizine Units

The key step in preparing Ethanone, 1-phenyl-2-(3-phenyl-1-indolizinyl)- involves coupling the acetophenone derivative with the 3-phenylindolizine unit at the 2-position of ethanone.

- This can be achieved by nucleophilic substitution where the nitrogen atom of the indolizine attacks the electrophilic carbonyl carbon of the ethanone derivative or via a condensation reaction forming a stable bond between the two moieties.

- Reaction conditions often involve mild bases or catalysts to facilitate the coupling without decomposing sensitive heterocyclic structures.

- Solvents such as toluene or water under controlled pH and temperature are used to optimize yield and purity.

Alternative Synthetic Routes

- Some methods involve the use of substituted acetophenones and aromatic ketones as starting materials, reacting under base catalysis in aqueous or low-polarity solvents to form hydroxypropanone intermediates, which can be further cyclized or coupled to form the target compound.

- Multi-step syntheses may include intermediate formation of α-ketothioamides or other derivatives that facilitate the construction of the indolizine ring and its substitution pattern.

Data Table Summarizing Preparation Parameters

Research Findings and Notes

- The Friedel-Crafts acylation remains the most reliable method for preparing the acetophenone moiety with high yield and purity.

- The indolizine ring synthesis requires careful control of reaction conditions to ensure correct substitution and ring closure.

- Coupling reactions benefit from mild conditions to preserve the heterocyclic integrity and avoid side reactions.

- Use of water or low-polarity solvents like toluene can shift equilibrium toward the desired product by slurry formation, improving yield and ease of purification.

- No direct industrial-scale synthesis details for this exact compound were found, but the methods align with standard heterocyclic and aromatic ketone chemistry principles.

- Purification typically involves extraction, washing, drying, and distillation or recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-2-(3-phenylindolizin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or indolizine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions include substituted indolizines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Ethanone, 1-phenyl-2-(3-phenyl-1-indolizinyl)- has been investigated for its biological activities, particularly in the context of drug development. Some notable applications include:

a. Anticancer Activity

Research indicates that compounds similar to Ethanone, 1-phenyl-2-(3-phenyl-1-indolizinyl)- exhibit promising anticancer properties. Studies have shown that indole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study highlighted the synthesis of various indole derivatives that demonstrated effective cytotoxicity against different cancer cell lines .

b. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. A series of studies have explored the synthesis of heterocyclic compounds derived from indoles that showed significant antibacterial and antifungal activities. These findings suggest that Ethanone derivatives could serve as lead compounds for developing new antimicrobial agents .

c. Neuroprotective Effects

Recent investigations into neuroprotective properties have indicated that indole-based compounds can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

Ethanone, 1-phenyl-2-(3-phenyl-1-indolizinyl)- is not only relevant in pharmaceuticals but also in material science:

a. Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of indole derivatives make them suitable candidates for use in OLEDs. Research has focused on the incorporation of such compounds into OLED materials to enhance their efficiency and stability. The photophysical properties of these compounds are crucial for optimizing light emission characteristics .

b. Photovoltaic Devices

The potential use of Ethanone derivatives in organic photovoltaic devices is another area of interest. Their ability to absorb light and convert it into electrical energy positions them as promising materials for enhancing the efficiency of solar cells .

Case Study 1: Anticancer Activity

A study conducted on various indole derivatives, including those related to Ethanone, demonstrated significant cytotoxic effects against MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of several synthesized indole derivatives, Ethanone-related compounds exhibited superior antibacterial activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics. This study emphasizes the need for further exploration into their therapeutic potential.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Pharmaceutical | Anticancer | Induces apoptosis in cancer cells |

| Antimicrobial | Effective against various bacterial strains | |

| Neuroprotective | Protects neuronal cells from oxidative stress | |

| Material Science | OLEDs | Enhances efficiency and stability |

| Photovoltaic Devices | Promising materials for solar energy conversion |

Mechanism of Action

The mechanism of action of 1-phenyl-2-(3-phenylindolizin-1-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions .

Comparison with Similar Compounds

Key Observations :

- Hydrogen Bonding: The phenylamino group in 1-phenyl-2-(phenylamino)ethanone enhances binding to MCR-1 via H-bonds, a feature absent in pyridinyl or indolizinyl analogs.

- Electronic Effects : Pyridine’s electronegativity may improve solubility but reduce hydrophobic interactions compared to indolizine.

2.2 Analogs with Heterocyclic and Sulfur-Containing Groups

Key Observations :

- Lipophilicity : Dithiane-containing analogs (e.g., CAS 97684-11-2) may exhibit higher membrane permeability than indolizine derivatives.

- Metal Interaction: Hydrazone groups (e.g., acetophenone phenylhydrazone) enable metal chelation, unlike the target compound.

2.3 Analogs with Trifluoromethyl and Diazenyl Groups

Key Observations :

- Hydrophobic Interactions : Bulky substituents like diazenyl improve binding to hydrophobic enzyme pockets.

Structure-Activity Relationship (SAR) Insights

- Substituent Size: Derivatives with linear alkyl chains (e.g., R' in 1-phenyl-2-(phenylamino)ethanone analogs) mimic lipid substrates, enhancing MCR-1 inhibition . Larger groups (e.g., indolizine) may sterically hinder binding.

- Electron-Donating/Withdrawing Groups : Electron-withdrawing groups (e.g., pyridine) increase polarity but may reduce affinity for hydrophobic cavities.

- H-Bond Acceptors: Carboxyl or amino groups (e.g., in 6p/6q derivatives) are critical for interacting with catalytic residues like Glu246 .

Biological Activity

Potential Applications in Pharmaceutical Development

Ethanone, 1-phenyl-2-(3-phenyl-1-indolizinyl)- has shown promise as a lead compound for drug development, particularly in the areas of cancer treatment and combating infectious diseases. The compound's unique structure, combining a phenyl group with an indolizinyl moiety, contributes to its distinctive chemical properties and potential biological activities not found in simpler analogs.

Anticancer Activity

Research has indicated that ethanone, 1-phenyl-2-(3-phenyl-1-indolizinyl)- and its structural analogs may possess anticancer properties. While specific data for this compound is limited, studies on related indolizine derivatives have shown promising results:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 6d | HePG-2 | 6.02 |

| HCT-116 | 13.87 | |

| MCF-7 | 11.97 | |

| 6o | HePG-2 | 11.97 |

| HCT-116 | 28.37 | |

| MCF-7 | 19.87 |

These results suggest that compounds with similar structural features to ethanone, 1-phenyl-2-(3-phenyl-1-indolizinyl)- may exhibit antiproliferative activity against various cancer cell lines .

While the exact mechanism of action for ethanone, 1-phenyl-2-(3-phenyl-1-indolizinyl)- has not been fully elucidated, studies on related compounds provide insights into potential pathways:

- EGFR Inhibition: Compound 6o, which shares structural similarities, displayed significant inhibitory activity against epidermal growth factor receptor (EGFR) with an IC50 value of 62 nM .

- CDK2 Inhibition: The same compound (6o) also showed inhibition of cyclin-dependent kinase 2 (CDK2) with an IC50 value of 118 nM .

- P-glycoprotein Modulation: Quantitative real-time PCR analysis suggested that compounds like 6d, 6m, and 6o may affect P-glycoprotein expression, potentially influencing drug resistance mechanisms .

Structure-Activity Relationship

Research on structurally related compounds has revealed important insights into the structure-activity relationship:

- Fluorine Substitution: The presence of a fluoro group on the isoindolinedione moiety significantly enhanced anti-proliferative activity compared to unsubstituted analogs .

- Ring Size: Expansion from a pyrrolizine to an indolizine ring system generally decreased anti-proliferative activity .

- Electron-Withdrawing Groups: Small electron-withdrawing groups, such as fluorine, on the phenyl ring increased cytotoxic activity against cancer cell lines .

Molecular Docking Studies

Molecular docking studies of related compounds have provided valuable information on potential binding interactions:

- Strong interactions with key amino acids in the EGFR tyrosine kinase domain, particularly Met793 and Lys745 .

- Binding affinities comparable to known EGFR inhibitors, with compound 6o showing a binding affinity of -12.6356 kcal mol^-1 compared to lapatinib's -13.0626 kcal mol^-1 .

Future Research Directions

While the biological activity of ethanone, 1-phenyl-2-(3-phenyl-1-indolizinyl)- shows promise, further research is needed to fully characterize its potential:

- Specific assays to determine its exact IC50 values against various cancer cell lines and pathogens.

- In-depth mechanism of action studies, including protein binding assays and pathway analysis.

- Structure-activity relationship studies to optimize its biological activity.

- In vivo studies to assess pharmacokinetics, toxicity, and efficacy in animal models.

Q & A

Q. What synthetic methodologies are recommended for preparing Ethanone, 1-phenyl-2-(3-phenyl-1-indolizinyl)-, and what parameters are critical for yield optimization?

Methodological Answer: The synthesis typically involves cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example:

- Reaction Setup : Equimolar amounts of α,β-unsaturated ketone and hydrazine hydrate in glacial acetic acid under reflux (~4 hours).

- Purification : Recrystallization from ethanol/chloroform (1:1) removes impurities .

- Key Parameters :

| Parameter | Purpose |

|---|---|

| Solvent (glacial acetic acid) | Facilitates acid-catalyzed cyclization |

| Reflux duration | Ensures complete ring closure |

| Recrystallization | Enhances product purity |

Q. Which spectroscopic techniques are essential for structural characterization, and how should data be interpreted?

Methodological Answer: A multi-technique approach is critical:

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and indolizine ring vibrations. Use 10% CCl₄ solutions to minimize solvent interference .

- Mass Spectrometry : Confirms molecular weight via [M+H]+ peaks. Cross-reference with NIST databases for fragmentation patterns .

- X-ray Diffraction (XRD) : Resolves π-stacking in the indolizine system. Use SHELXL for refinement and CCDC for deposition .

| Technique | Key Features Analyzed |

|---|---|

| IR | Functional group validation |

| MS | Molecular ion confirmation |

| XRD | Bond lengths, crystal packing |

Q. What crystallographic software tools are standard for resolving and refining the crystal structure of this compound?

Methodological Answer:

- Structure Solution : SHELXD or SHELXS for initial phasing .

- Refinement : SHELXL for small-molecule refinement, with TWINLAW for twinned crystals .

- Visualization : ORTEP-3 for graphical representation of thermal ellipsoids .

| Software | Application |

|---|---|

| SHELXL | High-precision refinement |

| WinGX | Integrated crystallography workflow |

| PLATON | Validation of hydrogen bonding |

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR shifts and computational predictions?

Methodological Answer: Address discrepancies systematically:

- Solvent Effects : Simulate chemical shifts using IEF-PCM solvent models in Gaussian or ORCA .

- Conformational Sampling : Perform MD simulations (e.g., AMBER) to identify dominant conformers .

- DFT Calibration : Use B3LYP-D3/def2-TZVP for aromatic systems to improve accuracy .

| Discrepancy Source | Mitigation Strategy |

|---|---|

| Solvent polarity | Include explicit solvent models |

| Dynamic effects | Ensemble-averaged DFT calculations |

Q. What strategies optimize synthetic pathways to enhance purity and scalability?

Methodological Answer:

- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation.

- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) to accelerate cyclization.

- Scale-up Considerations : Replace glacial acetic acid with recyclable ionic liquids to reduce waste .

| Optimization Target | Methodological Adjustment |

|---|---|

| Purity | Gradient recrystallization |

| Yield | Microwave-assisted synthesis |

Q. How can hydrogen bonding patterns inform crystal engineering and polymorph prediction?

Methodological Answer: Apply graph-set analysis (Etter’s formalism) to classify hydrogen bonds:

- Graph-Set Notation : Assign patterns (e.g., ) to describe dimeric interactions.

- Packing Analysis : Use Mercury (CCDC) to visualize synthons and predict stable polymorphs .

| Tool/Technique | Application |

|---|---|

| PLATON | Hydrogen bond geometry analysis |

| CrystalExplorer | Energy framework modeling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.